molecular formula C11H15NO3 B13046556 (R)-6,8-Dimethoxychroman-4-amine

(R)-6,8-Dimethoxychroman-4-amine

Katalognummer: B13046556
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: SYEDEAMMTKCJOS-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6,8-Dimethoxychroman-4-amine is a chiral organic compound with a chroman structure, characterized by two methoxy groups at positions 6 and 8, and an amine group at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-6,8-Dimethoxychroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Methoxylation: Introduction of methoxy groups at positions 6 and 8 using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

    Amination: Introduction of the amine group at position 4, which can be achieved through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of ®-6,8-Dimethoxychroman-4-amine may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction of the chroman ring or the amine group can yield various reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Imines, oxides.

    Reduction Products: Reduced chroman derivatives.

    Substitution Products: Functionalized chroman derivatives with varied substituents.

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-6,8-Dimethoxychroman-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

    (S)-6,8-Dimethoxychroman-4-amine: The enantiomer of the compound, differing in its chiral configuration.

    6,8-Dimethoxychroman-4-ol: A hydroxyl derivative with different reactivity and applications.

    6,8-Dimethoxychroman-4-carboxylic acid: A carboxylated derivative with distinct chemical properties.

Uniqueness: ®-6,8-Dimethoxychroman-4-amine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in its applications. Its combination of methoxy and amine groups also provides versatility in chemical reactions and potential for diverse applications.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

(4R)-6,8-dimethoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO3/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1

InChI-Schlüssel

SYEDEAMMTKCJOS-SECBINFHSA-N

Isomerische SMILES

COC1=CC2=C(C(=C1)OC)OCC[C@H]2N

Kanonische SMILES

COC1=CC2=C(C(=C1)OC)OCCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.